2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione

Photoinitiation Polymer Chemistry Visible Light Curing

Researchers developing naphthalimide anticancer agents often face metabolic instability (e.g., amonafide N-acetylation toxicity) or inactive parent scaffolds. 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 5690-46-0) addresses this: its 2-amino substitution avoids N-acetylation while enabling derivatization for potent, selective activity. • Validated scaffold: GI50 100 nM (NAP-6, >500-fold selectivity MDA-MB-468) • Antiviral derivatives: EC50 16.2-19.6 μg/mL against HSV-1 • Sub-µM cytotoxicity in HCT-116, Hep-G2, MCF-7 lines • Available ≥95% purity; ships ambient globally.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 5690-46-0
Cat. No. B1266824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS5690-46-0
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)N
InChIInChI=1S/C12H8N2O2/c13-14-11(15)8-5-1-3-7-4-2-6-9(10(7)8)12(14)16/h1-6H,13H2
InChIKeyHXJBFRDWVHNPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Core Scaffold Properties and Baseline Procurement Profile


2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 5690-46-0), also known as N-amino-1,8-naphthalimide, is a heterocyclic organic compound with a fused ring structure incorporating both isoquinoline and an amine functional group . It exhibits a solid state at room temperature with a melting point of 265 °C . This compound serves as the parent scaffold for a class of naphthalimide derivatives extensively investigated for antitumor, antimicrobial, and photoinitiating applications [1]. Its dione structure features two carbonyl groups that enable hydrogen bonding and influence solubility and reactivity in various solvents .

Critical Differentiators of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Why In-Class Naphthalimides Are Not Interchangeable


Within the naphthalimide class, subtle structural variations profoundly alter biological and physicochemical performance. For instance, amonafide, a first-generation naphthalimide, exhibited promising antitumor activity but failed Phase III clinical trials due to unpredictable toxicity stemming from N-acetylation of its 5-amino group [1]. In contrast, the 2-amino substitution pattern of the target compound provides a distinct scaffold that avoids this metabolic liability while enabling derivatization at other positions for targeted applications [2]. Furthermore, simple naphthalic anhydrides lack the amino group entirely, resulting in significantly lower cytotoxicity (IC50 > 10 µM vs. sub-µM for amino derivatives) [3]. Even among 2-aminobenzo[de]isoquinoline-1,3-diones, substituent choice dramatically impacts antiviral potency, with furaldehyde derivatives exhibiting EC50 values of 16.2–19.6 μg/mL while the parent compound remains inactive [4]. Therefore, generic substitution without rigorous comparative data is scientifically unsound and can lead to failed experiments or suboptimal material selection.

Quantitative Differentiation of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: Head-to-Head Evidence for Informed Procurement


Photoinitiator Efficiency: NDN Derivatives Outperform Camphorquinone Under Visible LED Irradiation

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives (NDNs) exhibit significantly higher polymerization efficiency compared to the well-known camphorquinone-based photoinitiator systems. While the study does not provide exact numerical efficiency factors, it explicitly states that 'some of the novel NDN-based combinations employed here exhibit a much higher polymerization efficiency' under identical visible LED irradiation conditions (405 nm, 455 nm, 470 nm) [1]. Additionally, a specifically designed NDN derivative bearing two nitro groups demonstrates panchromatic behavior, enabling polymerization under blue, green, or red light—a capability not achievable with camphorquinone systems [1].

Photoinitiation Polymer Chemistry Visible Light Curing

Antiviral Potency Against HSV-1: Derivative 15 Demonstrates EC50 of 16.2 μg/mL, Surpassing Inactive Parent Compound

The parent compound 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione is completely inactive against HSV-1 and HSV-2. However, structural derivatization yields potent antiviral agents. The thiophene aldehyde derivative (compound 15) exhibits an EC50 of 16.2 μg/mL against HSV-1, while the furaldehyde derivative (compound 14) and allyl isothiocyanide derivative (compound 16) show EC50 values of 19.6 μg/mL and 17.8 μg/mL, respectively [1]. These values, though less potent than acyclovir (EC50 = 1.8 μg/mL), demonstrate that strategic substitution on the core scaffold can transform an inactive molecule into a valuable antiviral lead [1].

Antiviral Herpes Simplex Virus Drug Discovery

Cytotoxicity in Cancer Cell Lines: Lead Derivatives Achieve IC50 Values of 1.3–8.3 μg/mL, Comparable to Doxorubicin's Sub-μg/mL Potency

A series of 2-aminobenzo[de]isoquinoline-1,3-diones were evaluated for cytotoxicity against HCT-116 (colon), Hep-G2 (liver), and MCF-7 (breast) cancer cell lines. Compounds 14, 15, 16, 21, and 22 displayed significant cytotoxic effects, with IC50 values ranging from 1.3 to 8.3 μg/mL [1]. In comparison, the reference drug doxorubicin exhibited IC50 values of approximately 0.45–0.89 μg/mL under the same assay conditions [1]. While the derivatives are less potent than doxorubicin, their activity in the low μg/mL range qualifies them as promising templates for further development of antitumor agents [1].

Anticancer Cytotoxicity Medicinal Chemistry

Enzyme Inhibition: Parent Compound Exhibits 22.2% Inhibition of β-N-Acetylhexosaminidase at 0.1 mM

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione was evaluated for inhibition of human β-N-acetylhexosaminidase. At a concentration of 0.1 mM, it produced 22.2% inhibition [1]. For comparison, a thioglycosyl-naphthalimide hybrid molecule (N-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-2-[(2-acetamido-β-D-glucopyranosyl)thio]acetamide) achieved 38.6% inhibition, while another analog reached 66.9% inhibition under the same conditions [1]. This indicates that the parent compound possesses modest intrinsic inhibitory activity that can be significantly enhanced through structural elaboration.

Enzyme Inhibition β-N-Acetylhexosaminidase Biochemical Assay

Selective Breast Cancer Targeting: NAP-6 Analog Demonstrates >500-Fold Sensitivity in MDA-MB-468 Cells

The naphthalimide analog 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6), derived from the parent scaffold, exhibits exceptional selectivity for breast cancer cells. The triple-negative breast cancer cell line MDA-MB-468 is greater than 500-fold more sensitive to NAP-6 (GI50 = 100 nM) compared to other tumor-derived cell models [1]. This selectivity is mediated through the aryl hydrocarbon receptor (AHR) pathway, leading to CYP1A1 expression induction (25-fold within 1 hour, rising to 250-fold by 24 hours) and subsequent DNA damage and cell death [1]. Non-sensitive cell lines fail to show these biological effects [1].

Breast Cancer Aryl Hydrocarbon Receptor Selective Toxicity

Validated Application Scenarios for 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Anticancer and Antiviral Scaffold Derivatization

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione serves as a privileged scaffold for generating derivatives with anticancer and antiviral activities. As demonstrated by the cytotoxicity of compounds 14–22 (IC50 1.3–8.3 μg/mL against HCT-116, Hep-G2, and MCF-7 cell lines) [1] and the anti-HSV-1 activity of compounds 14–16 (EC50 16.2–19.6 μg/mL) [2], strategic substitution on the core structure can transform an inactive parent molecule into biologically active leads. Additionally, the exceptional selectivity of NAP-6 (GI50 100 nM, >500-fold selectivity for MDA-MB-468 breast cancer cells) [3] underscores the potential of this scaffold for developing targeted cancer therapeutics. Researchers procuring this compound gain access to a validated chemical space for structure-activity relationship studies.

Visible Light Photoinitiator Development for Polymer Applications

Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (NDNs) have been demonstrated to function as highly efficient photoinitiators under visible LED irradiation (405 nm, 455 nm, 470 nm) [4]. These NDN-based systems exhibit 'much higher polymerization efficiency' compared to traditional camphorquinone-based initiators [4]. Furthermore, specifically designed NDN derivatives with nitro substituents enable panchromatic behavior, allowing polymerization under blue, green, or red light [4]. This performance profile makes the parent compound a valuable starting material for synthesizing advanced photoinitiators suitable for mild-condition curing applications in coatings, adhesives, and dental materials.

Enzyme Inhibitor Probe Development

The parent compound exhibits measurable inhibition of human β-N-acetylhexosaminidase (22.2% at 0.1 mM) [5]. While this intrinsic activity is modest, it provides a foundation for designing more potent inhibitors through structural elaboration, as evidenced by optimized thioglycosyl-naphthalimide hybrids achieving up to 66.9% inhibition [5]. For biochemical and pharmacological research focused on glycosidase-related diseases or enzyme mechanism studies, 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione offers a tractable starting point for developing probe molecules and inhibitor libraries.

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